

An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Allylanisole

Cat. No.: B1347116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylanisole, also known as 1-allyl-2-methoxybenzene, is an organic aromatic ether that holds interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While information on its biological activities is still emerging and often undifferentiated from its isomers, this document consolidates the available knowledge, focusing on data pertinent to research and development.

Chemical Structure and Identification

2-Allylanisole is a substituted benzene ring with a methoxy group and an allyl group at positions 1 and 2, respectively. Its chemical structure is foundational to its reactivity and potential biological interactions.

Table 1: Chemical Identification of **2-Allylanisole**

Identifier	Value
IUPAC Name	1-Allyl-2-methoxybenzene
Synonyms	2-Allylanisole
CAS Number	3698-28-0 [1]
Molecular Formula	C ₁₀ H ₁₂ O [1]
Molecular Weight	148.20 g/mol [1]
InChI	1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 [1]
SMILES	COc1ccccc1CC=C [1]

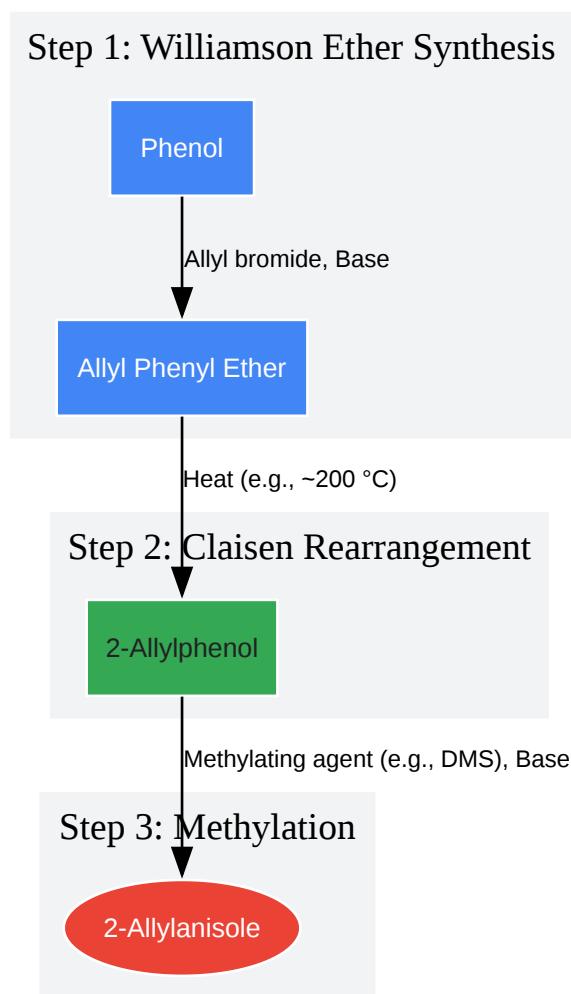
Physicochemical Properties

Understanding the physical and chemical properties of **2-allylanisole** is crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **2-Allylanisole**

Property	Value	Reference
Physical Form	Liquid	[1]
Density	0.962 g/mL at 25 °C	[1]
Flash Point	76.7 °C (170.1 °F)	[1]
Boiling Point	Not specified	
Melting Point	Not specified	
Solubility	Not specified	

Synthesis of 2-Allylanisole


A common and effective method for the synthesis of **2-allylanisole** is the Claisen rearrangement of allyl phenyl ether. This pericyclic reaction involves the thermal rearrangement

of the ether to its ortho-allyl phenol isomer, followed by methylation.

Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether

While a specific detailed protocol for the synthesis of **2-allylanisole** via this method is not readily available in the searched literature, a general procedure can be outlined based on established Claisen rearrangement reactions.

Workflow for the Synthesis of **2-Allylanisole**

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-allylanisole**.

Methodology:

- Synthesis of Allyl Phenyl Ether: Phenol is deprotonated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). Allyl bromide is then added, and the reaction mixture is heated to reflux to form allyl phenyl ether via a Williamson ether synthesis.
- Claisen Rearrangement: The purified allyl phenyl ether is heated in a high-boiling solvent or neat. The-sigmatropic rearrangement occurs, yielding 2-allylphenol as the primary product. [\[2\]](#)[\[3\]](#)
- Methylation: The resulting 2-allylphenol is then methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base to yield the final product, **2-allylanisole**.
- Purification: The crude product is purified by distillation under reduced pressure or column chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-allylanisole**. The following tables summarize the expected spectroscopic data based on the structure of the molecule and data for analogous compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for **2-Allylanisole** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 6.80	m	4H	Ar-H
~ 5.95	m	1H	-CH=CH ₂
~ 5.10	m	2H	-CH=CH ₂
~ 3.80	s	3H	-OCH ₃
~ 3.40	d	2H	Ar-CH ₂ -

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy

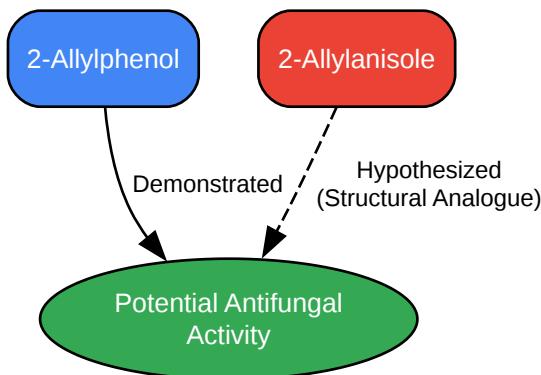
Table 4: Predicted ¹³C NMR Spectral Data for **2-Allylanisole** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 157	C-OCH ₃ (Aromatic)
~ 137	-CH=CH ₂
~ 130	C-CH ₂ (Aromatic)
~ 127	Ar-CH
~ 126	Ar-CH
~ 120	Ar-CH
~ 115	-CH=CH ₂
~ 110	Ar-CH
~ 55	-OCH ₃
~ 34	Ar-CH ₂ -

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands for **2-Allylanisole**


Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3080	C-H stretch	=C-H (alkene)
~ 3000	C-H stretch	Ar-H
~ 2940, 2835	C-H stretch	-CH ₃ , -CH ₂ -
~ 1640	C=C stretch	Alkene
~ 1600, 1490	C=C stretch	Aromatic ring
~ 1245	C-O stretch	Aryl ether
~ 750	C-H bend	ortho-disubstituted benzene

Biological and Pharmacological Properties

The biological activities of **2-allylanisole** are not as extensively studied as its isomer, 4-allylanisole (estragole). Much of the available literature on "allylanisole" refers to estragole, which has known insecticidal, anti-inflammatory, and anti-toxoplasma properties.[\[4\]](#)

Research on the closely related compound, 2-allylphenol, has demonstrated significant antifungal activity against various plant pathogens, including *Botrytis cinerea*.[\[5\]](#) Derivatives of 2-allylphenol have shown that modifications to the allyl side chain and the phenolic hydroxyl group can influence their antifungal efficacy.[\[6\]](#) This suggests that **2-allylanisole** may also possess bioactivity, warranting further investigation.

Logical Relationship of Antifungal Activity of Related Compounds

[Click to download full resolution via product page](#)

Caption: Hypothesized antifungal activity of **2-allylanisole**.

Safety and Handling

2-Allylanisole is classified as a combustible liquid and is harmful if swallowed.^[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.^[1] It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Allylanisole is a valuable compound for research in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not yet fully available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and pharmacological potential of **2-allylanisole**, distinguishing its effects from those of its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - Dialnet [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0029596) [hmdb.ca]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347116#2-allylanisole-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com